Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions, followed by oxidation . The reaction conditions often include refluxing in ethanol with a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.
Triazole-Pyrimidine Hybrids: These compounds share some structural similarities and are also explored for their neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 1,2,4-trioxo-5-phenyl-4H-1lambda~5~,2lambda~5~-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
17952-99-7 |
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Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 1,2-dioxido-4-oxo-5-phenylpyrazole-1,2-diium-3-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)10-11(15)9(13(17)14(10)18)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
UHWJPZIPHYGHSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=[N+]([N+](=C(C1=O)C2=CC=CC=C2)[O-])[O-] |
Origin of Product |
United States |
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